1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol
Description
1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol is a cycloheptane derivative featuring a hydroxyl group at the 1-position, a 2-aminoethyl substituent, and two methyl groups at the 4-position. This compound combines a rigid cycloheptane backbone with polar functional groups, making it a candidate for studies in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(2-aminoethyl)-4,4-dimethylcycloheptan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-10(2)4-3-5-11(13,7-6-10)8-9-12/h13H,3-9,12H2,1-2H3 |
InChI Key |
IZJNRKXJQOBFBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(CC1)(CCN)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminoethyl Group: This step involves the addition of an aminoethyl group to the cycloheptane ring. This can be achieved through nucleophilic substitution reactions using reagents such as ethylenediamine.
Industrial Production Methods: Industrial production of 1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aminoethyl group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted amines, esters.
Scientific Research Applications
1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol with two classes of compounds: aminoethyl-substituted piperazine derivatives () and macrocyclic DO3A-based ligands (). These comparisons focus on structural features, synthetic strategies, and pharmacological profiles.
Structural and Functional Comparison
Pharmacological and Functional Insights
- Piperazine Derivatives: Thiazole-5-yl derivatives (e.g., 3a, 4a–d) show higher H3 antagonism (pA2 up to 8.27) than thiazole-4-yl analogues (pA2 5.65–6.23) .
- DO3A-Based Macrocycles: Designed for binuclear metal complexes; NMR and mass spectrometry confirm structural integrity .
Key Contrasts and Implications
- Receptor Specificity: The cycloheptanol derivative’s lack of heteroaromatic groups (e.g., thiazole) may limit H3 receptor affinity compared to piperazine derivatives.
- Metal Coordination: Unlike DO3A macrocycles, 1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol lacks carboxylate donors, reducing its utility in metal chelation.
Biological Activity
1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various studies, case analyses, and relevant data.
The compound is characterized by its unique cycloheptane structure, which contributes to its biological interactions. The molecular formula is C11H21N and it includes an amino group that may influence its pharmacological properties.
Biological Activity Overview
Research indicates that 1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds in this class can exhibit significant antimicrobial properties. For instance, derivatives of cycloheptanols have been evaluated for their efficacy against various bacterial strains.
- Neuroprotective Effects : The structural similarities with other neuroactive compounds suggest potential neuroprotective effects. Research into related compounds indicates modulation of neurotransmitter systems.
In Vitro Studies
In vitro studies have been essential in assessing the biological activities of this compound. A recent study focused on the cytotoxicity and anti-proliferative effects against cancer cell lines. The results indicated that:
- Cytotoxicity Assays : The compound showed varying degrees of cytotoxicity across different cell lines, with IC50 values indicating effective concentrations for inducing cell death.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
| A549 | 30 |
Case Studies
Several case studies have been documented regarding the biological activity of structurally similar compounds. For example:
- Neuroprotective Study : A study on a related compound demonstrated significant neuroprotective effects in a model of oxidative stress, suggesting that 1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol may exert similar effects.
- Antimicrobial Efficacy : Another case study highlighted the antimicrobial properties of cycloheptanol derivatives against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 10 µg/mL.
The mechanism by which 1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol exerts its biological effects is still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Receptor Modulation : The amino group may allow interaction with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol, and how can reaction conditions be optimized?
- Methodology :
- Alkylation of Cycloheptanol Derivatives : React 4,4-dimethylcycloheptan-1-ol with 2-aminoethyl bromide under basic conditions (e.g., KCO) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Monitor progress via TLC.
- Reductive Amination : React 4,4-dimethylcycloheptan-1-one with 2-aminoethanol in the presence of a reducing agent (e.g., NaBH or H/Pd-C) at room temperature. Adjust pH to 7–8 to favor imine formation before reduction.
- Optimization Parameters :
- Temperature control to minimize side reactions (e.g., over-alkylation).
- Catalyst selection (e.g., Pd-C for higher selectivity in reductive amination).
- Solvent choice to enhance solubility and reaction efficiency.
- Table 1. Comparison of Synthetic Methods :
| Method | Yield (%) | Reaction Time | Key Conditions | Reference |
|---|---|---|---|---|
| Alkylation | 65–75 | 12–24 h | DMF, 70°C, KCO | |
| Reductive Amination | 50–60 | 6–8 h | NaBH, EtOH, RT |
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in DO or CDCl to resolve signals for the aminoethyl group (δ 2.5–3.5 ppm) and cycloheptanol hydroxyl (δ 1.5–2.0 ppm). Assign stereochemistry via NOESY.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (171.28 g/mol) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identify O-H (3200–3600 cm) and N-H (3300–3500 cm) stretches.
Advanced Research Questions
Q. How does the compound’s stereochemistry and conformational flexibility affect its interaction with biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the aminoethyl group and active-site residues.
- Dynamic Simulations : Perform MD simulations (GROMACS) to study conformational stability in aqueous vs. lipid environments.
- Key Findings :
- The cycloheptane ring’s chair-boat flexibility may enhance binding to hydrophobic pockets .
- Steric hindrance from 4,4-dimethyl groups could limit access to flat binding sites .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodology :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 37°C).
- Meta-Analysis : Compare datasets from PubChem and independent studies to identify outliers caused by impurities or assay variability .
- Troubleshooting :
- Verify compound stability under assay conditions via HPLC.
- Control for off-target effects using knockout cell models.
Q. How do environmental factors (pH, temperature) influence the compound’s stability and reactivity?
- Methodology :
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
- pH-Dependent Reactivity : Test solubility and decomposition in buffers ranging from pH 2 (simulating gastric fluid) to pH 8.
- Key Insights :
- Degradation via hydrolysis of the aminoethyl group occurs above pH 8, requiring storage at pH 5–6 .
- Thermal decomposition above 100°C generates dimethylcycloheptene byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
